molecular formula C7H7Br2N B189580 2,5-Dibromo-3,6-dimethylpyridine CAS No. 38749-93-8

2,5-Dibromo-3,6-dimethylpyridine

Cat. No.: B189580
CAS No.: 38749-93-8
M. Wt: 264.94 g/mol
InChI Key: IMCRHWXLCJFQPA-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-dimethylpyridine is a brominated pyridine derivative with the molecular formula C7H7Br2N. It is a solid compound that is often used in various chemical reactions and research applications due to its unique structural properties.

Scientific Research Applications

2,5-Dibromo-3,6-dimethylpyridine has several applications in scientific research:

Future Directions

“2,5-Dibromo-3,6-dimethylpyridine” is a pyridine derivative and can be used as an intermediate in pharmaceuticals . Therefore, its future directions could involve further exploration of its potential applications in pharmaceutical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3,6-dimethylpyridine can be synthesized through several methods. One common method involves the bromination of 3,6-dimethylpyridine using bromine in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow bromination. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. This makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2,5-dibromo-3,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCRHWXLCJFQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355769
Record name 2,5-dibromo-3,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38749-93-8
Record name 2,5-Dibromo-3,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38749-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dibromo-3,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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